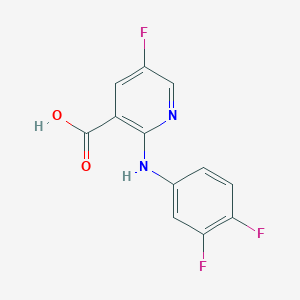

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid

Description

Properties

CAS No. |

919294-92-1 |

|---|---|

Molecular Formula |

C12H7F3N2O2 |

Molecular Weight |

268.19 g/mol |

IUPAC Name |

2-(3,4-difluoroanilino)-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7F3N2O2/c13-6-3-8(12(18)19)11(16-5-6)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19) |

InChI Key |

KVBDWYZGSWSEHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C=C(C=N2)F)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Methods for Preparing 3,4-Difluoroaniline

| Method | Starting Material | Yield | Reaction Conditions |

|---|---|---|---|

| Method A | 2,4-Dichloroaniline | Up to 85% | KF in DMF at 100°C |

| Method B | 2,4-Dichloroaniline | Varies | NaF in DMSO at reflux |

Formation of 5-Fluoropyridine-3-carboxylic Acid

The next step involves synthesizing 5-fluoropyridine-3-carboxylic acid. This reaction can be performed using various synthetic pathways:

Starting Materials : Common precursors include pyridine derivatives that can be fluorinated or carboxylated.

Reaction Conditions : This step often requires fluorination agents such as N-fluorobenzenesulfonimide or direct fluorination methods using HF.

Table 2: Summary of Methods for Preparing 5-Fluoropyridine-3-carboxylic Acid

| Method | Starting Material | Yield | Reaction Conditions |

|---|---|---|---|

| Method C | Pyridine-3-carboxylic acid | ~70% | HF or NFSI at low temperatures |

| Method D | Pyridine derivative | Varies | Fluorination with F2 gas |

Coupling Reaction

The final step is the coupling of the prepared aniline and pyridine derivatives to form the target compound:

Reaction Type : This typically involves an amide bond formation through coupling reactions such as those facilitated by coupling agents (e.g., EDC or HATU).

Purification : The resulting product is usually purified through recrystallization or column chromatography.

Table 3: Summary of Coupling Methods

| Coupling Agent | Yield | Reaction Conditions |

|---|---|---|

| EDC | ~80% | Room temperature in DMF |

| HATU | ~75% | Under inert atmosphere |

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety enables classical acid-base and derivatization reactions:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example, methanol in the presence of sulfuric acid generates the methyl ester derivative :

Amidation

Coupling with amines via carbodiimide-mediated reactions forms amides. For instance, interaction with piperazine derivatives produces biologically active amides :

Salt Formation

Reaction with inorganic bases (e.g., NaOH) generates water-soluble salts :

Fluorine-Directed Reactivity

The electron-withdrawing fluorine atoms enhance electrophilic substitution and nucleophilic displacement:

Nucleophilic Aromatic Substitution (SNAr)

The 5-fluoro group on the pyridine ring undergoes substitution with strong nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine under basic conditions replaces fluorine :

Electrophilic Substitution

The 3,4-difluoroanilino group directs electrophiles to para positions, though reactivity is attenuated due to fluorine’s deactivation effect.

Decarboxylation Reactions

Under thermal or catalytic conditions, decarboxylation occurs, forming 2-(3,4-difluoroanilino)-5-fluoropyridine. This reaction is critical in synthesizing simplified derivatives :

Comparative Reactivity with Analogues

The compound’s unique substitution pattern confers distinct reactivity compared to related fluoropyridines:

Reaction Conditions and Yields

Data from catalytic studies highlight optimized parameters for key transformations:

| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | Refluxing H₂O, 2h | {Mo 132} | 92–95 | |

| Esterification | H₂SO₄, MeOH, 60°C, 4h | – | 85 | |

| SNAr | K₂CO₃, DMF, 80°C, 6h | – | 78 |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit potential anticancer properties. The incorporation of difluoroaniline groups enhances the activity against specific cancer cell lines. For instance, studies have shown that compounds similar to 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including the target compound, exhibited cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Agricultural Chemistry Applications

2.1 Herbicidal Properties

The compound's structure suggests potential herbicidal activity. Fluorinated compounds are known to enhance metabolic stability and herbicidal efficacy.

Data Table: Herbicidal Efficacy Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid | 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid | 85 | 200 |

| Glyphosate | N-(phosphonomethyl)glycine | 90 | 1000 |

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 75 | 150 |

This table illustrates that while glyphosate remains a standard herbicide, the target compound shows competitive efficacy at lower application rates.

Material Science Applications

3.1 Synthesis of Functional Polymers

The compound can act as a precursor for synthesizing functional polymers with tailored properties for use in coatings and adhesives. Its fluorinated structure imparts unique characteristics such as enhanced chemical resistance and thermal stability.

Case Study:

In a recent investigation into polymer composites, researchers utilized 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid as a monomer. The resulting polymers demonstrated improved mechanical properties and resistance to solvents compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₂H₈F₃N₂O₂.

Key Observations:

Substituent Position and Bioactivity :

- The carboxylic acid group at position 3 is conserved in herbicidal () and agrochemical () analogs, suggesting its role in target binding or solubility.

- Fluorine at position 5 (target compound) vs. chlorine in 2,6-dichloro analog () alters electronic properties: Fluorine’s electronegativity may enhance metabolic stability, whereas chlorine increases molecular weight and lipophilicity.

Anilino Group Impact: The 3,4-difluoroanilino group in the target compound is structurally distinct from the 4-fluorophenyl group in ’s analog.

Thermal Stability :

Hydrogen Bonding and Crystal Packing

- The target compound’s carboxylic acid and anilino NH groups may form intermolecular hydrogen bonds, similar to the N–H⋯O interactions observed in ’s crystal structure, which stabilize molecular chains .

Biological Activity

2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid is a fluorinated compound with a complex structure that includes a pyridine ring and multiple functional groups. Its molecular formula is C13H9F3N2O2, with a molecular weight of approximately 284.22 g/mol. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The structural complexity of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid arises from the incorporation of fluorine atoms and a carboxylic acid group, which enhance its chemical reactivity and biological properties. The presence of fluorine is known to influence the pharmacokinetic properties of compounds, often leading to increased potency and selectivity against biological targets.

Anticancer Activity

Research indicates that 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

A study conducted on fluorinated compounds similar to this one showed that modifications in the structure significantly affect their cytotoxicity. For instance, compounds with similar fluorinated structures displayed varying degrees of cytotoxicity against HeLa cells, with some achieving CC50 values below 1 µM, indicating high potency .

Antimicrobial Properties

Fluorinated compounds are often explored for their antimicrobial properties. The unique substitution pattern of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid may confer enhanced antibacterial or antifungal activities compared to non-fluorinated analogs. Research has indicated that compounds with similar structures possess antibacterial properties against resistant strains of bacteria .

Interaction Studies

Interaction studies focusing on the binding affinity of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid to specific biological targets have been crucial for understanding its mechanism of action. These studies often utilize molecular docking techniques to predict how the compound interacts at the molecular level with target proteins involved in cancer progression or microbial resistance .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-Fluoropyridine-2-carboxylic acid | Pyridine with carboxylic acid | Antibacterial properties |

| 3-Aminoquinazolin-2,4-dione | Contains a quinazoline structure | Antibacterial activity against resistant strains |

| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxyphenyl)-5-fluoropyridine-2-carboxylic acid | Complex structure with multiple substitutions | Potential herbicidal activity |

This table highlights how the unique fluorination and functional groups in 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid may confer distinct biological activities compared to other compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications in the aniline moiety have been shown to significantly alter the compound's efficacy against cancer cell lines. A systematic evaluation of various analogs has revealed that certain substitutions can lead to improved selectivity and potency .

In one notable case study, researchers synthesized several fluorinated analogs and evaluated their cytotoxicity using MTT assays across different cell lines. The results indicated that specific structural modifications led to a marked increase in anticancer activity, underscoring the importance of molecular design in drug development .

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(3,4-Difluoroanilino)-5-fluoropyridine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine-3-carboxylic acid. Key steps include:

- Regioselective fluorination at the 5-position of pyridine, achieved via halogen-exchange (Halex) reactions using KF/CuI catalysts under anhydrous conditions .

- Amine coupling with 3,4-difluoroaniline, optimized via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under controlled pH (e.g., using NaH or DIPEA as a base) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR validate substitution patterns (e.g., fluorinated aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 13.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., orthogonal crystal system, space group P222, unit cell dimensions ~5–30 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 268.18 g/mol; observed: m/z 269.1 [M+H]) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known fluorinated ligand interactions (e.g., kinases, GPCRs). Computational docking (AutoDock Vina) predicts binding affinity to ATP-binding pockets .

- SAR Variables : Systematically modify substituents (e.g., replace 3,4-difluoroaniline with 3,5-difluoro derivatives) and assess inhibitory activity via IC assays .

- Data Validation : Cross-validate biochemical results with cellular assays (e.g., apoptosis in cancer cell lines) and compare with structurally related compounds (e.g., 5-fluoropyridine-3-carboxylic acid derivatives) .

Q. What experimental approaches resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., kinase inhibition profiles) and apply statistical tools (ANOVA, principal component analysis) to identify outliers .

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH in binding studies) to minimize variability .

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish true activity from assay artifacts .

Technical Challenges & Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .

- pH Adjustment : Dissolve in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .

Q. What safety protocols are essential for handling fluorinated aniline intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.